
4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine is a complex organic compound that features a morpholine ring attached to a tetrahydropyran structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine typically involves the formation of the tetrahydropyran ring followed by the attachment of the morpholine moiety. One common method for synthesizing tetrahydropyrans is through the oxa-6π-electrocyclization of dienones . This method involves the use of dienones and specific catalysts to form the tetrahydropyran ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and may have similar chemical properties.
Morpholine derivatives: These compounds share the morpholine ring structure and may have similar biological activities.
Uniqueness
4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine is unique due to the combination of the tetrahydropyran and morpholine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
130688-23-2 |
|---|---|
分子式 |
C19H29NO2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]morpholine |
InChI |
InChI=1S/C19H29NO2/c1-18(2)16-19(9-13-22-18,17-6-4-3-5-7-17)8-10-20-11-14-21-15-12-20/h3-7H,8-16H2,1-2H3 |
InChI 键 |
IJXHUROMQMYMIR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCO1)(CCN2CCOCC2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


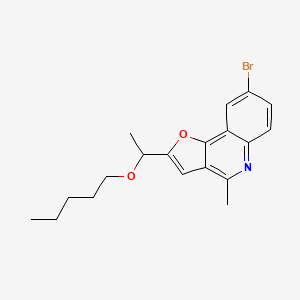
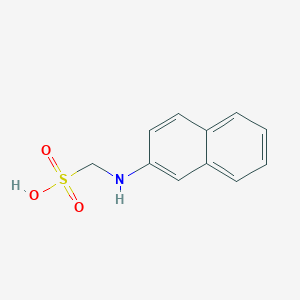


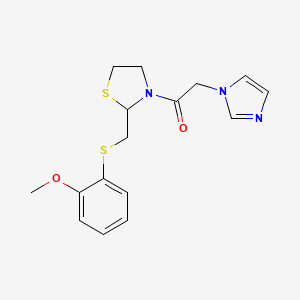
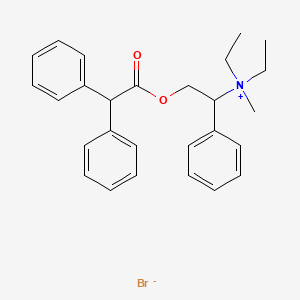
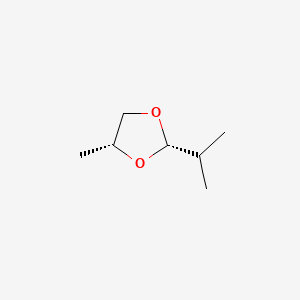
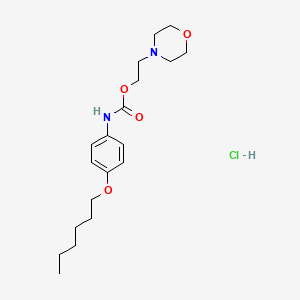
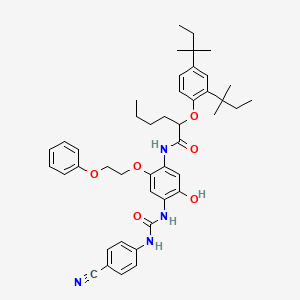
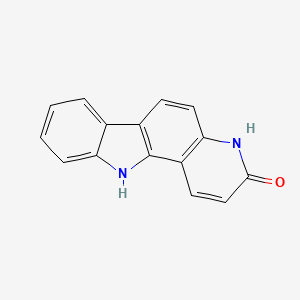
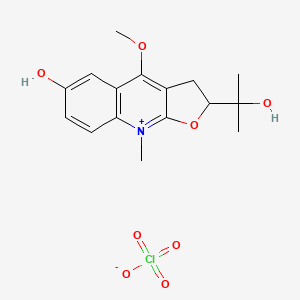
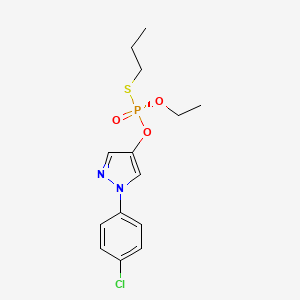

![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
